molecular formula C18H24N2O6S B13357732 Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester

Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B13357732
M. Wt: 396.5 g/mol
InChI Key: NUXFDUOSNAJXTO-UHFFFAOYSA-N
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Description

Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.

    Introduction of the ester group: The ester group can be introduced via esterification reactions using ethyl alcohol and an appropriate carboxylic acid derivative.

    Addition of the tert-butoxy group: This step involves the protection of the hydroxyl group using tert-butyl groups, often through the use of tert-butyl chloride in the presence of a base.

    Final modifications: The final steps may include various functional group modifications to achieve the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and tert-butoxy groups, using reagents like sodium methoxide or ammonia.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.

    Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes such as kinases or proteases, which play critical roles in signaling pathways and metabolic processes. By binding to these enzymes, the compound can inhibit their activity, leading to alterations in cellular functions and potentially inducing cell death in cancerous cells.

Comparison with Similar Compounds

Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives, such as:

    Thieno[2,3-d]pyrimidine-4,6-dione: This compound lacks the ester and tert-butoxy groups, making it less complex but also potentially less active in biological assays.

    Thieno[3,2-d]pyrimidine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, which can lead to different biological activities and chemical reactivities.

    Pyrimido[4,5-d]pyrimidine derivatives: These bicyclic compounds have similar core structures but differ in their substituents, affecting their solubility, stability, and biological properties.

The uniqueness of Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24N2O6S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 5-methyl-3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H24N2O6S/c1-8-25-14(22)11-9(2)10-12(27-11)19-16(24)20(13(10)21)18(6,7)15(23)26-17(3,4)5/h8H2,1-7H3,(H,19,24)

InChI Key

NUXFDUOSNAJXTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)NC(=O)N(C2=O)C(C)(C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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